molecular formula C19H25N3OS B2715269 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide CAS No. 893975-78-5

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide

Cat. No. B2715269
CAS RN: 893975-78-5
M. Wt: 343.49
InChI Key: HZHSNXNLBRIIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a heterocyclic compound . This core is known to be present in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with an imidazo[2,1-b]thiazole core can be achieved through various methods. One such method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . Another approach involves the [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .

Scientific Research Applications

Anti-inflammatory Applications

A study by Lantos et al. (1984) highlighted the anti-inflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, revealing significant potencies in adjuvant arthritic rat assays and the ability to stimulate cell-mediated immunity. This suggests a potential application in developing treatments for inflammatory diseases based on structural interactions within a drug-receptor complex Lantos et al., 1984.

Antitumor Effects

El‐All et al. (2015) synthesized a series of anticancer compounds, including thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, showing marked antitumor activity against various human cancer cell lines and inhibitory activities against Aurora A kinase and KSP. These findings underscore the potential of such compounds in cancer therapy El‐All et al., 2015.

Antimicrobial Properties

A series of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one were designed, synthesized, and evaluated for their antimicrobial activities. These compounds showed potential as chemotherapeutic agents, indicating their application in combating microbial infections Dangi et al., 2011.

Broad-Spectrum Anthelmintic Activity

Brewer et al. (1987) described isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole with enhanced activity against nematodes, cestodes, and trematodes compared to tetramisole. This expanded activity spectrum suggests their utility in developing more effective anthelmintic therapies Brewer et al., 1987.

Future Directions

Compounds with an imidazo[2,1-b]thiazole core are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential biological effects .

properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-3-6-14(7-4-2)18(23)20-16-9-5-8-15(12-16)17-13-22-10-11-24-19(22)21-17/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHSNXNLBRIIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323365
Record name N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

893975-78-5
Record name N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.